(5'-Methyl-[2,2'-bithiophen]-5-yl)boronic acid chemical properties
(5'-Methyl-[2,2'-bithiophen]-5-yl)boronic acid chemical properties
An In-depth Technical Guide to (5'-Methyl-[2,2'-bithiophen]-5-yl)boronic acid
Abstract
(5'-Methyl-[2,2'-bithiophen]-5-yl)boronic acid is a pivotal organoboron compound, widely recognized for its role as a versatile building block in modern organic synthesis. Its structural motif, featuring a bithiophene backbone, is of significant interest in the development of organic electronics and pharmacologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. Detailed protocols and mechanistic insights are provided to support researchers, chemists, and drug development professionals in leveraging this reagent's full potential.
Introduction and Significance
Organoboronic acids are a cornerstone of contemporary synthetic chemistry, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction for forming carbon-carbon bonds. (5'-Methyl-[2,2'-bithiophen]-5-yl)boronic acid, belonging to the heteroarylboronic acid subclass, is particularly valuable. The bithiophene unit is a key component in conductive polymers, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). Furthermore, thiophene-containing molecules frequently exhibit a wide range of biological activities, making this boronic acid a valuable precursor in medicinal chemistry for the synthesis of novel therapeutic agents.[1][2] The boronic acid moiety itself, a Lewis acid with a vacant p-orbital, imparts unique reactivity and has been explored in drugs like Bortezomib (Velcade®), the first boronic acid-containing drug approved by the FDA.[3] This guide aims to serve as a technical resource, consolidating critical data and field-proven methodologies related to this important compound.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling. The key properties of (5'-Methyl-[2,2'-bithiophen]-5-yl)boronic acid are summarized below.
Core Chemical Properties
Quantitative data for the compound are presented in Table 1. This information is critical for reaction planning, stoichiometry calculations, and purification.
| Property | Value | Source |
| CAS Number | 918412-93-8 | [4] |
| Molecular Formula | C₉H₉BO₂S₂ | N/A |
| Molecular Weight | 224.11 g/mol | [4] |
| Physical Form | Solid | [5] |
| Purity | Typically ≥95% | [5] |
| InChI Key | NRIYPIBRPGAWDD-UHFFFAOYSA-N |
Note: Some properties like melting point and solubility are not consistently reported across commercial suppliers and may vary based on purity and the presence of anhydrides (boroxines).
Stability, Storage, and Handling
Proper storage and handling are paramount to preserving the integrity of boronic acids.
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Stability: Boronic acids are susceptible to moisture and can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[6] While this process is often reversible upon exposure to water during reaction setup, it can affect the compound's molecular weight and solubility. The compound is generally stable under recommended storage conditions but may be sensitive to air and heat.[7][8]
-
Storage: To mitigate degradation, (5'-Methyl-[2,2'-bithiophen]-5-yl)boronic acid should be stored in a tightly sealed container in a dark, dry place under an inert atmosphere (e.g., argon or nitrogen).[9] For long-term stability, storage in a freezer at temperatures under -20°C is recommended.[5]
-
Handling: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[10] Handling should occur in a well-ventilated area or a fume hood to avoid inhalation of dust, which may cause respiratory irritation.[11] Avoid contact with skin and eyes, as boronic acids can cause irritation.[5][10][11]
Synthesis of (5'-Methyl-[2,2'-bithiophen]-5-yl)boronic acid
The synthesis of arylboronic acids is a well-established process in organic chemistry. The most common and reliable method involves the reaction of an organometallic intermediate, generated from the corresponding aryl halide, with a trialkyl borate, followed by acidic hydrolysis.[6][12]
Synthetic Workflow Overview
The logical flow for the synthesis begins with the selective halogenation of the starting material, 5-methyl-2,2'-bithiophene, at the 5-position. This is followed by a lithium-halogen exchange to create a nucleophilic organolithium species, which is then trapped with an electrophilic borate ester. The final step is the hydrolysis of the resulting boronate ester to yield the target boronic acid.
Caption: General workflow for the synthesis of the target boronic acid.
Experimental Protocol: Synthesis via Lithiation-Borylation
This protocol is a representative procedure based on standard methodologies for preparing arylboronic acids.[6][12]
CAUTION: This procedure involves pyrophoric (n-butyllithium) and corrosive reagents. It must be performed by trained personnel in a fume hood under an inert atmosphere.
Materials:
-
5-Bromo-5'-methyl-2,2'-bithiophene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes (e.g., 2.5 M)
-
Triisopropyl borate (B(OiPr)₃)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a positive pressure of argon, add 5-bromo-5'-methyl-2,2'-bithiophene (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the freshly prepared organolithium solution, add triisopropyl borate (1.2 equiv) dropwise, again maintaining the temperature at -78 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Quenching & Hydrolysis: Cool the mixture to 0 °C in an ice bath and slowly quench the reaction by adding 2 M aqueous HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of THF).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel chromatography to afford the pure (5'-Methyl-[2,2'-bithiophen]-5-yl)boronic acid.
Reactivity and Applications: The Suzuki-Miyaura Cross-Coupling
The premier application of (5'-Methyl-[2,2'-bithiophen]-5-yl)boronic acid is its participation in the Suzuki-Miyaura cross-coupling reaction to form C(sp²)-C(sp²) bonds. This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[13][14][15]
The Catalytic Cycle
The reaction proceeds via a palladium-catalyzed cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base, which forms a more nucleophilic "ate" complex, facilitating the transfer.[16]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[15]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for coupling (5'-Methyl-[2,2'-bithiophen]-5-yl)boronic acid with a generic aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.[13]
Materials:
-
(5'-Methyl-[2,2'-bithiophen]-5-yl)boronic acid (1.2-1.5 equiv)
-
Aryl bromide (Ar-Br) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)
Procedure:
-
Reaction Setup: To a reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), (5'-Methyl-[2,2'-bithiophen]-5-yl)boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with water and an organic solvent like ethyl acetate.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.
Conclusion
(5'-Methyl-[2,2'-bithiophen]-5-yl)boronic acid stands out as a highly valuable and enabling reagent in chemical synthesis. Its unique electronic properties, derived from the methyl-bithiophene core, make it a sought-after precursor for advanced materials and complex molecular architectures in drug discovery. A firm grasp of its synthesis, handling requirements, and reactivity, particularly within the robust framework of the Suzuki-Miyaura coupling, allows researchers to efficiently construct novel molecules with tailored properties. The protocols and data presented in this guide provide a solid foundation for the effective and safe utilization of this versatile chemical building block.
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